molecular formula C6H8N8O10 B8395509 3,3,7,7-Tetranitro-1,5-dinitroso-1,5-diazocane CAS No. 88371-87-3

3,3,7,7-Tetranitro-1,5-dinitroso-1,5-diazocane

Cat. No. B8395509
Key on ui cas rn: 88371-87-3
M. Wt: 352.18 g/mol
InChI Key: KWUOXHVXEZIXBM-UHFFFAOYSA-N
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Patent
US04452739

Procedure details

To 7.0 ml 60 percent nitric acid at 40°-45° C. was added 0.2 g 3,3,7,7-tetranitro-1-nitrosoperhydro-1,5-diazocine (I). The mixture was heated at 40°-45° C. for five minutes and was then poured into ice. The solid was filtered off, washed with water and dried in a vacuum desiccator to give 0.109 g solid 3,3,7,7-Tetranitro-1,5-dinitrosoperhydro-1,5-diazocine. The solid was recrystallized from nitromethane to remove a small amount of starting material; mp: 190° C., onset of decomposition; 228°-229° C. melts; 1H NMR (acetone-d6): δ 4.81 (s), 5.26 (s), 5.73 (s), 6.16 (s).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-])(O)=[O:2].[N+:5]([C:8]1([N+:24]([O-:26])=[O:25])[CH2:15][NH:14][CH2:13][C:12]([N+:19]([O-:21])=[O:20])([N+:16]([O-:18])=[O:17])[CH2:11][N:10]([N:22]=[O:23])[CH2:9]1)([O-:7])=[O:6]>>[N+:24]([C:8]1([N+:5]([O-:7])=[O:6])[CH2:15][N:14]([N:1]=[O:2])[CH2:13][C:12]([N+:19]([O-:21])=[O:20])([N+:16]([O-:18])=[O:17])[CH2:11][N:10]([N:22]=[O:23])[CH2:9]1)([O-:26])=[O:25]

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1(CN(CC(CNC1)([N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 40°-45° C. for five minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
was then poured into ice
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1(CN(CC(CN(C1)N=O)([N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.109 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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